N-(2-methyl-2-propan-2-ylcyclopropyl)-3-(5-oxopyrrolidin-2-yl)propanamide
Description
N-(2-methyl-2-propan-2-ylcyclopropyl)-3-(5-oxopyrrolidin-2-yl)propanamide is a synthetic organic compound characterized by its unique cyclopropyl and pyrrolidinone moieties
Properties
IUPAC Name |
N-(2-methyl-2-propan-2-ylcyclopropyl)-3-(5-oxopyrrolidin-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-9(2)14(3)8-11(14)16-13(18)7-5-10-4-6-12(17)15-10/h9-11H,4-8H2,1-3H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLRNKSSPVOWCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CC1NC(=O)CCC2CCC(=O)N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-2-propan-2-ylcyclopropyl)-3-(5-oxopyrrolidin-2-yl)propanamide typically involves multiple steps:
Formation of the Cyclopropyl Intermediate: The cyclopropyl moiety can be synthesized through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Introduction of the Pyrrolidinone Ring: The pyrrolidinone ring can be introduced via a condensation reaction between a suitable amine and a keto acid or ester.
Amide Bond Formation: The final step involves coupling the cyclopropyl intermediate with the pyrrolidinone derivative using amide
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